molecular formula C18H32N2O7Si B14747793 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14747793
M. Wt: 416.5 g/mol
InChI Key: MVUNUYQKOFMHDC-DTZQCDIJSA-N
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Description

This compound, with CAS number 922508-26-7, is a thymidine derivative modified with a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxyl position, a hydroxymethyl group at the 5'-position, and a 2-methoxyethoxy substituent at the 3'-position . Its IUPAC name reflects its stereochemistry (2R,3R,4R,5R), critical for its biological activity and synthetic utility. The TBDMS group enhances stability during oligonucleotide synthesis, while the 2-methoxyethoxy moiety improves solubility in organic solvents, making it a key intermediate in therapeutic oligonucleotide production .

Properties

Molecular Formula

C18H32N2O7Si

Molecular Weight

416.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1

InChI Key

MVUNUYQKOFMHDC-DTZQCDIJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:

    Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.

    Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the protective groups under acidic or basic conditions.

    Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.

    Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.

Scientific Research Applications

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:

    Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.

    Biology: Employed in the study of RNA and DNA interactions and functions.

    Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Name / ID Substituents (Position) Protecting Group(s) Molecular Weight Key Applications / Activity References
Target Compound TBDMS (4'), 2-methoxyethoxy (3'), hydroxymethyl (5') TBDMS ~604 Oligonucleotide synthesis, antiviral research
1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-... () Trityl (5') Trityl (acid-labile) ~800 Intermediate in thiophosphate oligonucleotides
1-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[trityl]methyl}oxolan-2-yl]-5-methyl-... () Benzoylsulfanyl (4'), Trityl (5') Trityl, thiobenzoate ~700 Thiophosphate linkage synthesis
1-((2R,4S,5R)-5-((TBDMS)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione () TBDMS (5') TBDMS ~467 Nucleoside analog synthesis
Arabinofuranosyl thymine derivative (Compound 2 in ) 2-methoxyethoxy (3'), hydroxymethyl (5') None ~400 Antiviral (cowpox virus)
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () Azide (5') None ~305 Click chemistry, prodrug development

Key Comparisons:

Protecting Groups :

  • The TBDMS group in the target compound provides superior stability under acidic and basic conditions compared to trityl groups (used in –2), which require mild acid for deprotection . This stability is advantageous in multi-step syntheses, such as oligonucleotide assembly .
  • Unlike azide-containing analogs (), the TBDMS group avoids reactive handles, making the target compound more suitable for controlled deprotection without side reactions .

Substituent Effects: The 2-methoxyethoxy group at the 3'-position enhances solubility in polar aprotic solvents (e.g., THF, DMF), critical for solid-phase synthesis. This contrasts with simpler hydroxymethyl or azide groups in other derivatives, which may limit solubility .

Pyrimidine derivatives with thiophosphate linkages (–2) exhibit enhanced nuclease resistance, a trait that could be extrapolated to the target compound if used in oligonucleotide therapeutics .

Synthetic Utility :

  • The target compound’s stereospecificity (2R,3R,4R,5R) ensures compatibility with enzymatic and chemical methods for oligonucleotide elongation, unlike racemic mixtures in simpler analogs .
  • Its synthesis (similar to ) involves silylation of thymidine with TBDMS-Cl, a well-established method offering high yields and scalability compared to trityl-based routes .

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